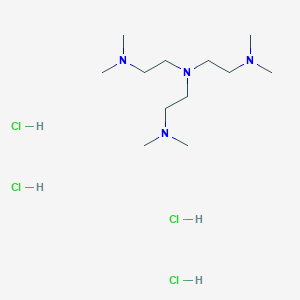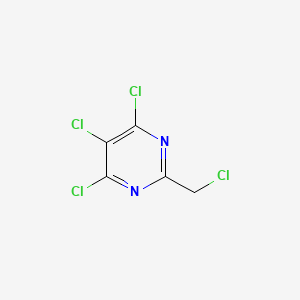
2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a propanamide moiety. This compound is known for its herbicidal properties and is used to control broadleaf weeds in various agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with N-methoxy-N-methylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or ammonia
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in plant biology research to study the effects of herbicides on plant growth and development.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of herbicidal products for agricultural use
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide involves its absorption by plant leaves, followed by translocation to the meristematic tissues. It acts as a synthetic auxin, disrupting normal plant growth by causing uncontrolled cell division and elongation, leading to the death of the plant .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with comparable herbicidal properties.
2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP): Shares similar chemical properties and applications
Uniqueness
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide is unique due to its specific molecular structure, which imparts distinct herbicidal activity and selectivity. Its methoxy and methyl groups contribute to its effectiveness and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H13Cl2NO3 |
|---|---|
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13Cl2NO3/c1-7(11(15)14(2)16-3)17-10-5-4-8(12)6-9(10)13/h4-7H,1-3H3 |
Clave InChI |
MEUIYIPSYZYOFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)OC)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



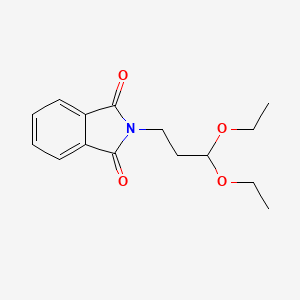


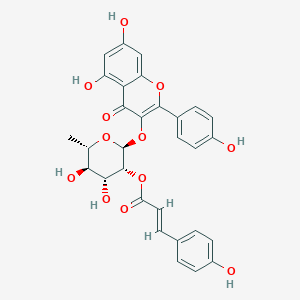


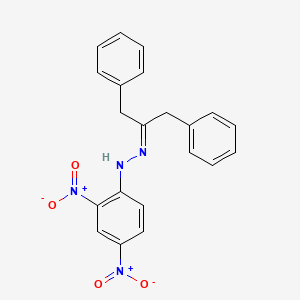

![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
